molecular formula C12H17ClN2O2 B11859843 Methyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate hydrochloride

Methyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate hydrochloride

Cat. No.: B11859843
M. Wt: 256.73 g/mol
InChI Key: OAVHFONWBPFOSS-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional functional groups, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Methyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s naphthyridine core allows it to bind to various biological targets, potentially inhibiting enzymes or interfering with cellular processes . The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,8-naphthyridines such as:

Uniqueness

Methyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate hydrochloride is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties.

Biological Activity

Methyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate hydrochloride (CAS No. 1159823-05-8) is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activities, including relevant data tables and case studies.

  • Molecular Formula : C11H16ClN2O2
  • Molecular Weight : 242.702 g/mol
  • CAS Number : 1159823-05-8
  • Synonyms : Methyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate hydrochloride

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that it may act as an inhibitor of specific enzymes involved in pathogenic processes.

Inhibition of Mono-ADP-Ribosyltransferase Toxins

Recent research has highlighted the potential of compounds related to naphthyridine derivatives in inhibiting virulence factors produced by pathogenic bacteria. For instance, a study demonstrated that similar compounds could inhibit the activity of mono-ADP-ribosyltransferase toxins, which are critical for bacterial virulence. The IC50 values for these compounds ranged significantly, indicating varying levels of potency against different targets .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

Activity Target IC50/EC50 Values Reference
Inhibition of ADP-ribosyltransferaseExoA (from Pseudomonas aeruginosa)Kio = 45 ± 5 nM
Protection against ExoA toxinHuman lung cellsEC50 = 2.9–16.7 μM
Antimicrobial activityVarious bacterial strainsVaries by strain

Case Studies

  • Inhibition of Bacterial Toxins
    • A study on the protective effects of naphthyridine derivatives found that methyl derivatives could effectively inhibit the action of ExoA toxins in human lung cells. This suggests potential therapeutic applications in treating infections caused by Pseudomonas aeruginosa .
  • Antimicrobial Properties
    • Research has indicated that compounds similar to this compound exhibit antimicrobial properties against various bacterial strains. The effectiveness varies based on structural modifications and specific target interactions .

Properties

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.73 g/mol

IUPAC Name

methyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate;hydrochloride

InChI

InChI=1S/C12H16N2O2.ClH/c1-8(12(15)16-2)10-6-5-9-4-3-7-13-11(9)14-10;/h5-6,8H,3-4,7H2,1-2H3,(H,13,14);1H

InChI Key

OAVHFONWBPFOSS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=C(CCCN2)C=C1)C(=O)OC.Cl

Origin of Product

United States

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